molecular formula C5H2BrClN4 B14089223 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B14089223
M. Wt: 233.45 g/mol
InChI Key: GRVXIQGPLCPPJI-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of bromine and chlorine substituents on the triazolopyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine substituent, followed by cyclization to form the triazolopyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridazine, while oxidation can lead to the formation of a triazolopyridazine oxide .

Scientific Research Applications

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-4(7)10-11-5(3)8-2-9-11/h1-2H

InChI Key

GRVXIQGPLCPPJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2N=C1Cl)Br

Origin of Product

United States

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